molecular formula C9H9ClN2O2S B14642705 Methyl [(2-chlorophenyl)carbamothioyl]carbamate CAS No. 52077-60-8

Methyl [(2-chlorophenyl)carbamothioyl]carbamate

Cat. No.: B14642705
CAS No.: 52077-60-8
M. Wt: 244.70 g/mol
InChI Key: ZIGPLIQICBNHPK-UHFFFAOYSA-N
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Description

Methyl [(2-chlorophenyl)carbamothioyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a chlorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(2-chlorophenyl)carbamothioyl]carbamate typically involves the reaction of 2-chloroaniline with methyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of 2-chloroaniline with methyl isothiocyanate: This step involves the nucleophilic attack of the amine group on the isothiocyanate, leading to the formation of the carbamothioyl intermediate.

    Formation of the carbamate: The intermediate then reacts with methanol to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl [(2-chlorophenyl)carbamothioyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl [(2-chlorophenyl)carbamothioyl]carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl [(2-chlorophenyl)carbamothioyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(2-aminophenyl)carbamothioyl]carbamate
  • Methyl N-(2-chlorophenyl)carbamate
  • Pyraclostrobin

Uniqueness

Methyl [(2-chlorophenyl)carbamothioyl]carbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable subject of study and application.

Properties

CAS No.

52077-60-8

Molecular Formula

C9H9ClN2O2S

Molecular Weight

244.70 g/mol

IUPAC Name

methyl N-[(2-chlorophenyl)carbamothioyl]carbamate

InChI

InChI=1S/C9H9ClN2O2S/c1-14-9(13)12-8(15)11-7-5-3-2-4-6(7)10/h2-5H,1H3,(H2,11,12,13,15)

InChI Key

ZIGPLIQICBNHPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(=S)NC1=CC=CC=C1Cl

Origin of Product

United States

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